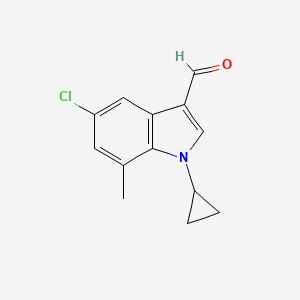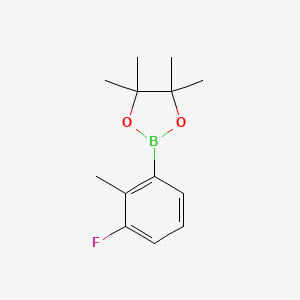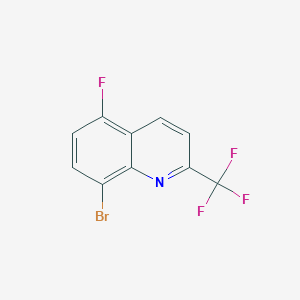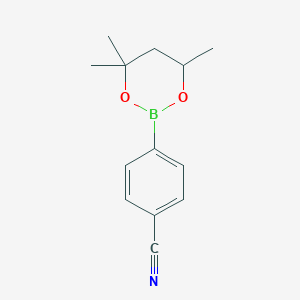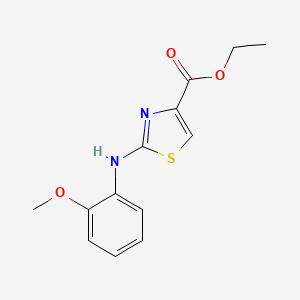
(3-(3-(Dimethylamino)propoxy)phenyl)boronic acid
説明
(3-(3-(Dimethylamino)propoxy)phenyl)boronic acid, also known as 3-DMPPA, is an organic compound containing a boronic acid and a dimethylaminoalkoxy moiety. It is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. This compound has been studied for its potential therapeutic effects and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Novel Boronic Acid-Based Fluorescent Sensor
A study by Elfeky (2011) explored a fluorescent boronic acid derivative, specifically for identifying sugars and nucleosides. This derivative demonstrated selectivity towards adenosine, fructose, sorbitol, and tartaric acid, showing potential for clinical applications as a novel sensor for these substances (Elfeky, 2011).
Electropolymerization Studies
Bıyıklıoğlu and Alp (2017) synthesized silicon naphthalocyanines with electropolymerizable boronic ester units. They found these compounds to be non-aggregated in various solvents, which could have implications for the development of novel materials (Bıyıklıoğlu & Alp, 2017).
Technetium Labeling of Antibodies
Linder et al. (1991) investigated boronic acid adducts of technetium dioximes for labeling monoclonal antibodies. This research contributes to the field of bioconjugate chemistry and has potential applications in medical imaging and therapy (Linder et al., 1991).
Deprotonation from N-Methyl Group
A study by Asakura, Ōki, and Toyota (2000) focused on the reaction of phenyllithium with trialkyl borate, involving deprotonation from the N-Me group, indicating potential for the development of new organometallic compounds (Asakura, Ōki, & Toyota, 2000).
Potential Electrochemically Active Glucose Sensors
Norrild and Søtofte (2002) synthesized boronic acids containing a ferrocene moiety for potential use as carbohydrate sensors. These compounds showed promise for glucose complexation, which could be relevant in medical diagnostics (Norrild & Søtofte, 2002).
Fluorescent Sensor for Bacterial Recognition
Amin and Elfeky (2013) used a boronic acid-based fluorescent sensor to recognize bacterial cells, demonstrating its efficiency in monitoring bacterial populations (Amin & Elfeky, 2013).
作用機序
Target of Action
The primary target of (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is soluble in water and organic solvents such as ether, ethanol, and dimethylformamide . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura reaction conditions are exceptionally mild and functional group tolerant . The compound is relatively stable, readily prepared, and generally environmentally benign . .
特性
IUPAC Name |
[3-[3-(dimethylamino)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-13(2)7-4-8-16-11-6-3-5-10(9-11)12(14)15/h3,5-6,9,14-15H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIINTVXVDDEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
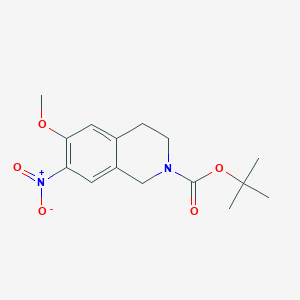
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
